![molecular formula C16H19N3O2S B1674999 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-Benzothiazol-3-on](/img/structure/B1674999.png)
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-Benzothiazol-3-on
Übersicht
Beschreibung
- Es zeichnet sich durch seine Fähigkeit aus, Disulfidbrücken in Proteinen zu unterbrechen, wodurch ihre Struktur und Funktion beeinflusst werden.
- LOC14 hat aufgrund seiner potenziellen therapeutischen Anwendungen Aufmerksamkeit erregt.
LOC14: ist ein potenter Inhibitor von Protein-Disulfid-Isomerase (PDI), einem Enzym, das an der Proteinfaltung und der Redoxregulation beteiligt ist.
Herstellungsmethoden
Synthesewege: Obwohl bestimmte Synthesewege für LOC14 nicht weit verbreitet sind, kann es durch organische chemische Methoden synthetisiert werden.
Reaktionsbedingungen: Forscher haben wahrscheinlich verschiedene Reaktionen wie Kondensation, Cyclisierung oder funktionelle Gruppenumwandlungen eingesetzt, um LOC14 zu erhalten.
Industrielle Produktion: Derzeit gibt es keine großtechnische industrielle Produktion von LOC14, da es hauptsächlich als Forschungswerkzeug dient.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Applications
LOC14 has been identified as a reversible modulator of PDI, which plays a crucial role in neurodegenerative diseases characterized by protein misfolding, such as Huntington's disease (HD). The compound's neuroprotective effects have been documented in several studies.
Case Studies and Findings
- In a study involving N171–82Q HD mice, LOC14 administration resulted in:
- Motor Function Improvement : Significant enhancement observed after 14 weeks of treatment.
- Brain Atrophy Reduction : MRI scans indicated less volume loss in treated mice compared to controls.
- Neuronal Protection : Preservation of dopamine- and cyclic-AMP-regulated phosphoprotein levels in the striatum .
Applications Against Viral Infections
Beyond neuroprotection, LOC14 has shown promise in inhibiting viral replication, particularly against influenza viruses.
Inhibition of Protein Disulfide Isomerase A3
- LOC14 has been demonstrated to inhibit PDIA3, a variant of PDI involved in the processing of viral proteins. This inhibition results in decreased production of influenza hemagglutinin (HA), thereby reducing viral load .
Experimental Results
- In studies with mouse tracheal epithelial cells infected with influenza:
Summary of Key Findings
The following table summarizes the key findings related to LOC14's applications:
Vorbereitungsmethoden
Synthetic Routes: While specific synthetic routes for LOC14 are not widely documented, it can be synthesized through organic chemistry methods.
Reaction Conditions: Researchers have likely employed various reactions, such as condensation, cyclization, or functional group transformations, to obtain LOC14.
Industrial Production: Currently, there is no large-scale industrial production of LOC14, as it primarily serves as a research tool.
Analyse Chemischer Reaktionen
Reaktionstypen: LOC14 kann Oxidations-, Reduktions- oder Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen: Reagenzien wie Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile (z. B. Amine) könnten beteiligt sein.
Hauptprodukte: Die spezifischen gebildeten Produkte hängen von den Reaktionsbedingungen ab, aber sie beinhalten wahrscheinlich modifizierte Disulfidbrücken oder veränderte funktionelle Gruppen.
Wirkmechanismus
Target: LOC14 inhibits PDI, disrupting its chaperone function.
Pathways: By interfering with disulfide bond formation, LOC14 impacts protein stability, folding, and trafficking.
Neuroprotection: In brain tissue, LOC14 shows promise in mitigating ER stress and protecting neurons.
Vergleich Mit ähnlichen Verbindungen
Eindeutigkeit: Die Potenz von LOC14 als PDI-Inhibitor hebt es hervor.
Ähnliche Verbindungen: Obwohl es keine direkten Analoga gibt, teilen andere PDI-Inhibitoren (z. B. PACMA31, Rutin) einige Merkmale.
Biologische Aktivität
LOC14 is a small molecule that serves as a modulator of Protein Disulfide Isomerase (PDI), a critical enzyme involved in protein folding and cellular stress responses. Research has highlighted its potential therapeutic applications, particularly in neuroprotection and cancer treatment. This article delves into the biological activity of LOC14, presenting key findings from various studies, including its effects on Huntington's disease (HD), influenza virus infection, and pancreatic ductal adenocarcinoma (PDAC).
LOC14 functions primarily by inducing the oxidation of PDI, which alters its activity and affects cellular processes. The compound binds reversibly to PDI, promoting a conformational change that inhibits its reductase activity. This modulation leads to several downstream effects, particularly in neuroprotective contexts.
Key Findings
- Neuroprotection in Huntington's Disease : LOC14 was shown to improve motor function and reduce brain atrophy in N171–82Q HD mice models. Chronic administration (20 mg/kg/day) preserved neuronal markers and reduced endoplasmic reticulum (ER) stress associated with mutant huntingtin protein (mHtt) .
- Inflammatory Response Modulation : In studies involving influenza virus infection, LOC14 significantly decreased viral burden and inflammatory responses in mouse models. It inhibited the activity of neuraminidase (NA), an enzyme critical for viral replication, thereby providing a novel approach for antiviral therapy .
- Effects on Cancer Cells : LOC14 demonstrated anti-apoptotic properties in neuronal cells while exhibiting different effects in cancer cells. For instance, it did not significantly induce apoptosis in myeloid cancer cells, suggesting a complex role depending on the cellular context .
Neuroprotective Effects
A comprehensive study evaluated the impact of LOC14 on HD models. Key outcomes included:
Parameter | Control Group | LOC14 Treatment |
---|---|---|
Motor Function Improvement | Significant decline | Significant improvement |
Brain Atrophy Reduction | 18% volume loss | Minimal loss observed |
DARPP32 Levels in Striatum | Decreased | Preserved |
LOC14's neuroprotective mechanism was linked to its ability to suppress mHtt-induced ER stress by inhibiting the upregulation of ER stress proteins like CHOP .
Influenza Virus Studies
In experiments involving A549 lung epithelial cells:
Treatment | Viral Burden Reduction | Cytokine Response |
---|---|---|
Control | High | Elevated |
LOC14 Treatment | Significant reduction | Suppressed |
LOC14 inhibited NA activity crucial for viral replication and reduced inflammation markers such as IFNβ .
Cancer Cell Studies
In pancreatic ductal adenocarcinoma models:
Cell Line | IC50 (24h) | IC50 (48h) |
---|---|---|
AsPC-1 | 6.13 µM | 3.41 µM |
BxPC-3 | 0.93 µM | 0.87 µM |
While LOC14 exhibited some efficacy against cancer cell proliferation, its primary role appeared to be more protective rather than directly cytotoxic .
Case Studies
- Huntington's Disease : In vivo studies demonstrated that LOC14 administration led to improved survival rates and reduced neurological deficits in HD mouse models.
- Influenza Virus Infection : Mice treated with LOC14 showed significantly lower viral loads and reduced lung inflammation compared to controls, indicating its potential as a therapeutic agent against viral infections.
- Pancreatic Cancer : Although primarily neuroprotective, LOC14's modulation of PDI suggests potential applications in cancer therapy, particularly when combined with other treatments targeting proteostasis.
Eigenschaften
IUPAC Name |
2-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15(12-5-6-12)18-9-7-17(8-10-18)11-19-16(21)13-3-1-2-4-14(13)22-19/h1-4,12H,5-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBSNHLFRIVWFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CN3C(=O)C4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.